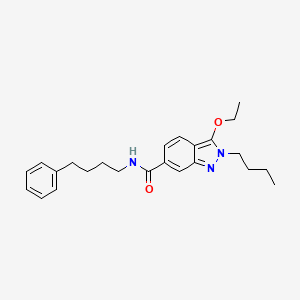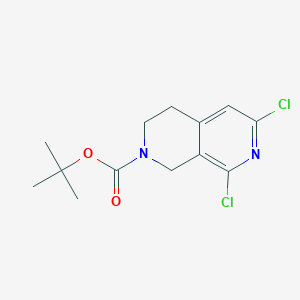
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and chlorinated reagents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.
Biology
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Enzyme Inhibition: Studied as an inhibitor for specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The specific pathways and targets would depend on the biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-2,7-naphthyridine: A structurally related compound with similar biological activities.
tert-Butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the chlorine substituents but shares the core structure.
Uniqueness
The presence of tert-butyl and dichloro substituents in tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate may confer unique properties such as increased lipophilicity, enhanced biological activity, or specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H16Cl2N2O2 |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
tert-butyl 6,8-dichloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-6-10(14)16-11(15)9(8)7-17/h6H,4-5,7H2,1-3H3 |
Clé InChI |
RPJOAXLGRKQAKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=NC(=C2C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)

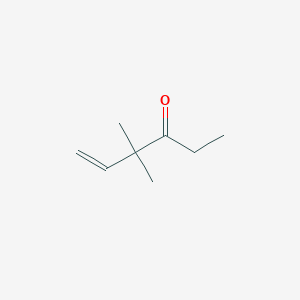

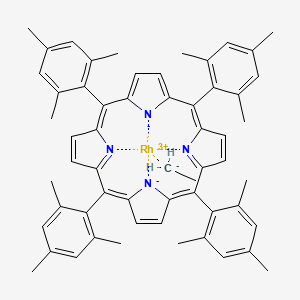
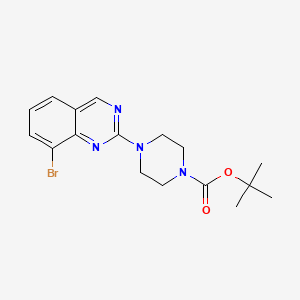
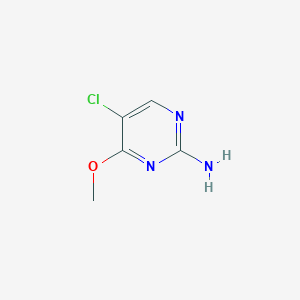
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
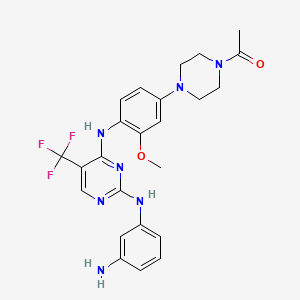

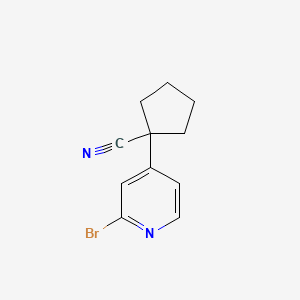
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
